molecular formula C16H23BO4 B2504595 2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1191052-16-0

2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2504595
CAS No.: 1191052-16-0
M. Wt: 290.17
InChI Key: OHDLCKAQTQQLFE-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzodioxin ring fused with a dioxaborolane moiety

Scientific Research Applications

2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Safety and Hazards

The related compound “2-Oxazolidinone, 5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, (5R)-” has the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of (5r)-5-(2,2-dimethyl-4h-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one , which is an important intermediate in the synthesis of vilanterol . Vilanterol is a long-acting β2 adrenergic receptor agonist .

Mode of Action

It’s known that it’s used in the synthesis of (5r)-5-(2,2-dimethyl-4h-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one . This suggests that it might interact with its targets through a series of chemical reactions, leading to the formation of this intermediate.

Biochemical Pathways

Given its role in the synthesis of vilanterol , it’s likely that it’s involved in the biochemical pathways related to the function of β2 adrenergic receptors.

Result of Action

Given its role in the synthesis of vilanterol , it’s likely that its action results in the activation of β2 adrenergic receptors, leading to bronchodilation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a condensation reaction between catechol and acetone in the presence of an acid catalyst.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane moiety is introduced via a reaction between the benzodioxin derivative and a boronic acid or boronate ester under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the oxidation state of the boron atom.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin ring or the dioxaborolane moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other boron-containing compounds, such as boronic acids and boronate esters.

    Benzodioxin Derivatives: Compounds with similar benzodioxin structures but different substituents.

Uniqueness

    Structural Features: The combination of a benzodioxin ring and a dioxaborolane moiety is unique, providing distinct chemical and physical properties.

    Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, sets it apart from other similar compounds.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential.

Properties

IUPAC Name

2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-14(2)15(3,4)21-17(20-14)12-7-8-13-11(9-12)10-18-16(5,6)19-13/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDLCKAQTQQLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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